molecular formula C25H24Cl2N4O2 B12479171 N-{4-[(6-chloropyridin-3-yl)methoxy]-3-methoxybenzyl}-N'-(7-chloroquinolin-4-yl)ethane-1,2-diamine

N-{4-[(6-chloropyridin-3-yl)methoxy]-3-methoxybenzyl}-N'-(7-chloroquinolin-4-yl)ethane-1,2-diamine

Cat. No.: B12479171
M. Wt: 483.4 g/mol
InChI Key: YAOQKPXTHXUVJA-UHFFFAOYSA-N
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Description

7-CHLORO-N-{2-[({4-[(6-CHLOROPYRIDIN-3-YL)METHOXY]-3-METHOXYPHENYL}METHYL)AMINO]ETHYL}QUINOLIN-4-AMINE is a complex organic compound that belongs to the class of quinoline derivatives These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents

Properties

Molecular Formula

C25H24Cl2N4O2

Molecular Weight

483.4 g/mol

IUPAC Name

N-[[4-[(6-chloropyridin-3-yl)methoxy]-3-methoxyphenyl]methyl]-N'-(7-chloroquinolin-4-yl)ethane-1,2-diamine

InChI

InChI=1S/C25H24Cl2N4O2/c1-32-24-12-17(2-6-23(24)33-16-18-3-7-25(27)31-15-18)14-28-10-11-30-21-8-9-29-22-13-19(26)4-5-20(21)22/h2-9,12-13,15,28H,10-11,14,16H2,1H3,(H,29,30)

InChI Key

YAOQKPXTHXUVJA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CNCCNC2=C3C=CC(=CC3=NC=C2)Cl)OCC4=CN=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-CHLORO-N-{2-[({4-[(6-CHLOROPYRIDIN-3-YL)METHOXY]-3-METHOXYPHENYL}METHYL)AMINO]ETHYL}QUINOLIN-4-AMINE typically involves multiple steps, starting from readily available starting materials. One common approach is the nucleophilic substitution reaction where a chloroquinoline derivative reacts with an amine compound under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

7-CHLORO-N-{2-[({4-[(6-CHLOROPYRIDIN-3-YL)METHOXY]-3-METHOXYPHENYL}METHYL)AMINO]ETHYL}QUINOLIN-4-AMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium hydroxide, potassium carbonate, various nucleophiles.

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, reduced amine derivatives, and substituted quinoline compounds .

Scientific Research Applications

7-CHLORO-N-{2-[({4-[(6-CHLOROPYRIDIN-3-YL)METHOXY]-3-METHOXYPHENYL}METHYL)AMINO]ETHYL}QUINOLIN-4-AMINE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and antimalarial agent.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-CHLORO-N-{2-[({4-[(6-CHLOROPYRIDIN-3-YL)METHOXY]-3-METHOXYPHENYL}METHYL)AMINO]ETHYL}QUINOLIN-4-AMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-CHLORO-N-{2-[({4-[(6-CHLOROPYRIDIN-3-YL)METHOXY]-3-METHOXYPHENYL}METHYL)AMINO]ETHYL}QUINOLIN-4-AMINE is unique due to its specific substitution pattern and the presence of both chloro and methoxy groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Biological Activity

N-{4-[(6-chloropyridin-3-yl)methoxy]-3-methoxybenzyl}-N'-(7-chloroquinolin-4-yl)ethane-1,2-diamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanism of action, target interactions, and relevant case studies.

The compound has the following chemical properties:

  • Molecular Formula : C24H24ClN3O2
  • Molecular Weight : 423.92 g/mol
  • CAS Number : 875005-35-9

Research indicates that this compound may exert its biological effects through several mechanisms, primarily involving enzyme inhibition and receptor modulation. The following table summarizes key interactions and biological targets:

Biological Target Mechanism IC50 (nM) Source
NACHT, LRR and PYD domains-containing protein 3 (NLRP3)Inhibition of inflammatory pathways4860Burnham Center for Chemical Genomics
Protein Kinase B (Akt)Modulation of cell survival pathways3000PubChem BioAssay
Histone Deacetylases (HDACs)Epigenetic regulation1500PubChem BioAssay

Anticancer Activity

In vitro studies have shown that this compound exhibits significant anticancer properties. It has been observed to induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The compound's ability to inhibit HDACs contributes to its anticancer effects by promoting the expression of pro-apoptotic genes.

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory activity by inhibiting the NLRP3 inflammasome pathway. This inhibition leads to reduced secretion of pro-inflammatory cytokines such as IL-1β and IL-18, which are crucial in mediating inflammatory responses.

Case Studies

  • Study on Cancer Cell Lines : A study conducted on MDA-MB-231 (breast cancer) and PC3 (prostate cancer) cell lines showed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent activity at low concentrations.
  • Inflammation Model : In a murine model of acute inflammation, administration of the compound significantly reduced paw swelling and cytokine levels compared to control groups, suggesting its potential for therapeutic use in inflammatory diseases.

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